molecular formula C10H14N2O B12005038 2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one CAS No. 69912-22-7

2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one

Cat. No.: B12005038
CAS No.: 69912-22-7
M. Wt: 178.23 g/mol
InChI Key: DMFZVKFRXTZJLR-UHFFFAOYSA-N
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Description

2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one is a heterocyclic compound that features a fused ring system combining pyrimidine and azepine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) in dry dichloromethane followed by the addition of perchloric acid has been reported as an effective route .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure scalability and consistency in production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can serve as a probe to study biological processes.

    Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic structures such as:

Uniqueness

The uniqueness of 2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one lies in its specific ring structure and the presence of the methyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

69912-22-7

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-methyl-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepin-4-one

InChI

InChI=1S/C10H14N2O/c1-8-7-10(13)12-6-4-2-3-5-9(12)11-8/h7H,2-6H2,1H3

InChI Key

DMFZVKFRXTZJLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2CCCCCC2=N1

Origin of Product

United States

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